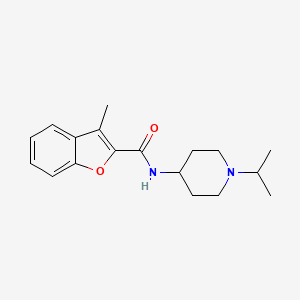
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile, also known as BPN, is a chemical compound that belongs to the family of naphthylacrylonitriles. BPN is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of science.
科学的研究の応用
2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various fields of science. This compound has been shown to have anticancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. This compound has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory effects in various animal models.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling and regulation. This compound has also been shown to inhibit the activity of certain enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and animals. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and has been tested in various animal models of inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile in lab experiments is its specificity for certain enzymes and signaling pathways. This compound has been shown to selectively inhibit the activity of certain protein kinases, which makes it a useful tool for studying cell signaling and regulation. However, one of the limitations of using this compound in lab experiments is its complex synthesis method and relatively high cost compared to other compounds.
将来の方向性
There are many potential future directions for research on 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile. One area of research could be the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could be the optimization of this compound for use as an anticancer or anti-inflammatory agent. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields of science.
合成法
The synthesis of 2-(4-bromophenyl)-3-(2-methoxy-1-naphthyl)acrylonitrile is a multi-step process that involves the reaction of 2-methoxy-1-naphthaldehyde with 4-bromoaniline in the presence of a base to form the intermediate product. The intermediate product is then reacted with acrylonitrile in the presence of a catalyst to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
特性
IUPAC Name |
(Z)-2-(4-bromophenyl)-3-(2-methoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrNO/c1-23-20-11-8-15-4-2-3-5-18(15)19(20)12-16(13-22)14-6-9-17(21)10-7-14/h2-12H,1H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNVBPGIRSQZKR-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)
![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)

![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)